molecular formula C11H7ClF3N3OS B2612594 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide CAS No. 881444-30-0

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide

Cat. No.: B2612594
CAS No.: 881444-30-0
M. Wt: 321.7
InChI Key: WFTCEKNHRIWQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide is a heterocyclic carboxamide derivative characterized by a 4-methylthiadiazole ring linked to a 2-chloro-5-(trifluoromethyl)phenyl group via an amide bond. This compound has been investigated in diverse pharmacological contexts, including studies on BCR-ABL-independent resistance mechanisms in cancer . Its structure combines electron-withdrawing substituents (chloro and trifluoromethyl groups) with a thiadiazole moiety, which is known to enhance metabolic stability and bioavailability in drug design .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3OS/c1-5-9(20-18-17-5)10(19)16-8-4-6(11(13,14)15)2-3-7(8)12/h2-4H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTCEKNHRIWQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide involves several steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with thiocarbonyl diimidazole to form the corresponding thiourea intermediate. This intermediate is then cyclized using a suitable oxidizing agent to yield the desired thiadiazole compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals .

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act on thymidylate synthase, an enzyme involved in DNA synthesis, thereby affecting cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiadiazole/Thiazole Cores

  • N-[4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide Key Differences: Replaces the 2-chloro-5-(trifluoromethyl)phenyl group with a 3,5-bis(trifluoromethyl)pyrazol-1-yl-substituted phenyl ring.
  • 4-Phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide

    • Key Differences : Substitutes the 4-methylthiadiazole with a 1,2,3-thiadiazole ring and a simple phenyl group.
    • Molecular Weight : 349.33 g/mol (vs. ~344–360 g/mol for the target compound).
    • Activity : Structural rigidity of 1,2,3-thiadiazole may reduce conformational flexibility, affecting binding to biological targets .

Substituted Phenylcarboxamides

  • N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide

    • Key Differences : Replaces the thiadiazole ring with a nitrobenzamide group.
    • Molecular Weight : 344.67 g/mol.
    • Activity : The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity but increase toxicity risks .
  • N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

    • Key Differences : Incorporates a nitrothiophene-carboxamide scaffold with a methoxy-trifluoromethylphenyl substituent.
    • Synthetic Complexity : Requires multistep synthesis (e.g., HATU-mediated coupling), similar to the target compound’s preparation .

Heterocyclic Variants with Antimicrobial/Anticancer Activity

  • 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide

    • Activity : Demonstrated potent anticancer activity against HepG-2 cells (IC50 = 1.61 μg/mL).
    • Structural Contrast : The hydrazinecarbothioamide side chain may facilitate metal chelation, enhancing cytotoxic effects compared to the target compound’s simpler amide linkage .
  • N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide Activity: Antimicrobial focus vs. the target compound’s role in cancer resistance studies.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Reference
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide Thiadiazole 2-chloro-5-(trifluoromethyl)phenyl ~344–360* BCR-ABL-independent resistance
4-Phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole 4-(trifluoromethyl)phenyl 349.33 Not reported
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide Benzamide 4-nitro, 2-chloro-5-(trifluoromethyl) 344.67 Not reported
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole + Nitrothiophene 3-methoxy-4-(trifluoromethyl)phenyl 429.39 Antibacterial
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide Thiazole + Hydrazine Phenyl, methyl ~330–340* Anticancer (HepG-2, IC50 = 1.61 μg/mL)

*Estimated based on structural analogs.

Research Findings and Mechanistic Insights

  • Anticancer Activity : Thiazole/thiadiazole derivatives (e.g., compound 7b from ) show potent cytotoxicity, likely due to interference with mitochondrial function or DNA synthesis . The target compound’s role in BCR-ABL resistance suggests a unique mechanism distinct from kinase inhibition .
  • Antimicrobial Potential: Substituted phenylcarboxamides (e.g., ) exhibit activity via disruption of microbial membrane integrity or enzyme inhibition, a pathway less explored for the target compound .
  • Synthetic Accessibility : The target compound shares synthetic challenges with analogs, such as the need for coupling agents (e.g., HATU) and purification via column chromatography .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H8ClF3N4OS
  • Molecular Weight : 320.72 g/mol

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in inflammatory pathways. It has been shown to selectively inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the synthesis of prostaglandin E2, a mediator of inflammation and pain.

Biological Activity and Pharmacological Effects

  • Anti-inflammatory Effects :
    • In vitro studies have demonstrated that this compound effectively reduces the production of pro-inflammatory cytokines in human cell lines. For instance, it exhibited an IC50 value of 8 nM against mPGES-1, indicating potent inhibitory activity .
    • Animal models further supported these findings, showing significant reductions in inflammation-related symptoms when administered prior to inflammatory stimuli.
  • Analgesic Properties :
    • In a rodent model of pain induced by lipopolysaccharide (LPS), the compound demonstrated an effective dose (ED50) of 36.7 mg/kg, highlighting its potential as an analgesic agent .
  • Selectivity and Safety Profile :
    • The compound shows selectivity for mPGES-1 over other prostaglandin synthases, including mPGES-2 and COX enzymes (COX-1 and COX-2), which may reduce the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Summary of Biological Activities

Activity TypeMeasurement/EffectReference
mPGES-1 InhibitionIC50 = 8 nM
Anti-inflammatoryReduction in cytokine levels
Analgesic EffectED50 = 36.7 mg/kg in LPS model
SelectivityHigh selectivity for mPGES-1

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Rheumatoid Arthritis Model :
    • In a study involving a collagen-induced arthritis model, treatment with this compound resulted in reduced joint swelling and pain scores compared to control groups, suggesting its utility in chronic inflammatory conditions.
  • Cancer Research :
    • Preliminary investigations into its anticancer properties have indicated that the compound may induce apoptosis in certain cancer cell lines, although further studies are necessary to elucidate these effects fully.

Q & A

Q. What synthetic routes are commonly employed for N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylthiadiazole-5-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a thiadiazole-5-carboxylic acid derivative with a substituted aniline. For example, ethyl 4-methylthiadiazole-5-carboxylate can react with 2-chloro-5-(trifluoromethyl)aniline under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a coupling agent like EDCI/HOBt. Optimization may include varying temperature (80–120°C), catalyst loading (e.g., Pd-based catalysts for Ullmann-type couplings), or purification via column chromatography to improve yields (reported up to 86% for analogous compounds) .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation of this compound?

  • 1H/13C NMR : Key signals include the trifluoromethyl group (δ ~120-125 ppm in 13C) and thiadiazole ring protons (δ 8.0-9.0 ppm in 1H) .
  • X-ray crystallography : Resolves bond lengths and angles, particularly for the thiadiazole core and chloro-trifluoromethylphenyl moiety, aiding in stereochemical assignments .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does structural modification of the phenyl ring influence biological activity in related thiadiazole derivatives?

Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., -Cl, -CF3) enhance target binding by increasing electrophilicity. For instance, replacing the 2-chloro substituent with a methyl group reduces CRAC channel inhibition potency by >50% (IC50 shifts from 12.7 nM to >100 nM) . Computational docking studies suggest the trifluoromethyl group engages in hydrophobic interactions with CRAC channel domains .

Q. What experimental strategies validate the compound’s mechanism of action as a CRAC channel inhibitor?

  • Calcium flux assays : Measure intracellular Ca²⁺ levels using fluorescent dyes (e.g., Fluo-4) in T-cells treated with thapsigargin (to deplete ER Ca²⁺ stores) and monitor inhibition of store-operated Ca²⁺ entry (SOCE) .
  • Electrophysiology : Patch-clamp recordings confirm direct blockade of Orai1/STIM1 channels (IC50 ~100 nM) .
  • In vivo models : Evaluate immunosuppressive effects in murine delayed-type hypersensitivity (DTH) models, correlating plasma exposure (AUC) with cytokine suppression (e.g., IL-2, TNF-α) .

Q. How can researchers resolve discrepancies in reported IC50 values across experimental models?

Variability often arises from differences in cell lines, assay conditions (e.g., serum protein binding), or endpoint measurements. Strategies include:

  • Standardizing protocols : Use serum-free media to minimize protein binding artifacts.
  • Orthogonal assays : Validate CRAC inhibition via both calcium flux and electrophysiology.
  • PK/PD modeling : Correlate free drug concentrations in plasma with target engagement .

Q. What methodologies enhance the compound’s pharmacokinetic (PK) profile for in vivo studies?

  • Prodrug design : Esterification of the carboxamide group improves oral bioavailability (e.g., ethyl ester prodrugs increase AUC by 3-fold in rats) .
  • Cosolvent formulations : Use PEG-400 or Captisol® to enhance solubility and absorption .
  • Metabolic stability assays : Liver microsome studies identify cytochrome P450 vulnerabilities, guiding structural tweaks (e.g., fluorination to block oxidative metabolism) .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting data on the compound’s selectivity against off-target kinases?

  • Kinase profiling panels : Screen against >400 kinases at 1 µM to identify off-target hits (e.g., Checkpoint kinase 1 inhibition at 10 µM).
  • Thermal shift assays : Confirm direct binding to CRAC channels by monitoring protein thermal stability shifts .
  • CRISPR knockout models : Use Orai1-deficient cells to isolate compound-specific effects .

Q. What analytical approaches ensure batch-to-batch consistency in synthesized compounds?

  • HPLC-PDA : Monitor purity (>98%) with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA).
  • Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values.
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hydrolytic susceptibility of the thiadiazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.